molecular formula C9H12BNO3 B151366 (3-(Dimethylcarbamoyl)phenyl)boronic acid CAS No. 373384-14-6

(3-(Dimethylcarbamoyl)phenyl)boronic acid

Cat. No. B151366
CAS RN: 373384-14-6
M. Wt: 193.01 g/mol
InChI Key: DCXXIDMHTQDSLY-UHFFFAOYSA-N
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Description

“(3-(Dimethylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H12BNO3 . It has a molecular weight of 193.01 g/mol . The IUPAC name for this compound is [3-(dimethylcarbamoyl)phenyl]boronic acid .


Synthesis Analysis

The synthesis of boronic acids, including “(3-(Dimethylcarbamoyl)phenyl)boronic acid”, is a topic of ongoing research . Traditional boronic acid synthesis can be time-consuming and synthetically demanding, which has led to the development of new methods for creating large libraries of boronic acid derivatives .


Molecular Structure Analysis

The molecular structure of “(3-(Dimethylcarbamoyl)phenyl)boronic acid” can be represented by the InChI string: InChI=1S/C9H12BNO3/c1-11(2)9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,1-2H3 . The Canonical SMILES representation is: B(C1=CC(=CC=C1)C(=O)N©C)(O)O .


Chemical Reactions Analysis

Boronic acids, including “(3-(Dimethylcarbamoyl)phenyl)boronic acid”, are known for their ability to form stable transition complexes with sugars and amino acids . This unique property has been utilized in various chemical reactions and has led to the development of new drugs and therapeutic strategies .


Physical And Chemical Properties Analysis

“(3-(Dimethylcarbamoyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 193.01 g/mol . The compound is stable under normal conditions but should be kept in a dark place and sealed in a dry environment .

Scientific Research Applications

Sensing Applications

Boronic acids, including (3-(Dimethylcarbamoyl)phenyl)boronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This includes the interaction of boronic acids with proteins, their manipulation, and cell labelling .

Protein Manipulation and Modification

Boronic acids have shown significant growth in the area of protein manipulation and modification . They have been used for electrophoresis of glycated molecules .

Separation Technologies

Boronic acids are also employed in separation technologies . They have been used as building materials for microparticles for analytical methods .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . They have been used in polymers for the controlled release of insulin .

Chemical Biology

Boronic acids have been used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition, and cell delivery systems .

Synthetic Receptors

Boronic acids have been used in the synthesis of small chemical receptors . Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .

Preparation of Selective Glucocorticoid Receptor Agonists

(3-(Dimethylcarbamoyl)phenyl)boronic acid has been used as a reactant for the preparation of selective glucocorticoid receptor agonists .

Mechanism of Action

The mechanism of action of boronic acids is complex and depends on the specific application. For example, in medicinal chemistry, boronic acids have been used as anticancer, antibacterial, and antiviral agents . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities .

Safety and Hazards

“(3-(Dimethylcarbamoyl)phenyl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The unique properties of boronic acids, including “(3-(Dimethylcarbamoyl)phenyl)boronic acid”, have led to their increasing use in medicinal chemistry . Future research directions include the development of new synthetic methods for boronic acids, the design of boronic acid-based synthetic ligands for drug delivery, and the exploration of new biological applications for boronic acids .

properties

IUPAC Name

[3-(dimethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-11(2)9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXIDMHTQDSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378430
Record name [3-(Dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Dimethylcarbamoyl)phenyl)boronic acid

CAS RN

373384-14-6
Record name [3-(Dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylcarbamoyl)benzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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